4-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol is a chemical compound that features a pyrazole ring substituted with an amino group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated pyrazole is subjected to amination using an appropriate amine source.
Attachment of the Butanol Group: The final step involves the attachment of the 2-methylbutan-2-ol group to the pyrazole ring through a suitable coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azido derivatives or other substituted pyrazoles.
Scientific Research Applications
4-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino and bromine substituents on the pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid
- 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butane-1-sulfonic acid
Uniqueness
4-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol is unique due to its specific substitution pattern and the presence of the 2-methylbutan-2-ol group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H14BrN3O |
---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
4-(3-amino-4-bromopyrazol-1-yl)-2-methylbutan-2-ol |
InChI |
InChI=1S/C8H14BrN3O/c1-8(2,13)3-4-12-5-6(9)7(10)11-12/h5,13H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
YHFRHMLJIGIMEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=C(C(=N1)N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.